N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-ethylpyrazole-3-carboxamide
Description
N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-ethylpyrazole-3-carboxamide is a heterocyclic compound featuring a fused benzodioxine-benzothiazole core linked to a 2-ethylpyrazole carboxamide substituent. This scaffold combines electron-rich aromatic systems (benzodioxine and benzothiazole) with a pyrazole moiety, which is known for its versatility in medicinal chemistry.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-2-19-10(3-4-16-19)14(20)18-15-17-9-7-11-12(8-13(9)23-15)22-6-5-21-11/h3-4,7-8H,2,5-6H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJRRXRACATAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Benzothiazole Formation
The 6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine precursor is synthesized via Pd/Cu-catalyzed cyclization of N-arylcyanothioformamides. Palladium(II) acetate (5 mol%) and copper(I) iodide (10 mol%) in dimethylformamide at 110°C for 24 hours achieve 78-85% yields. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5% Pd, 10% Cu | <±5% variance |
| Solvent Polarity | DMF (ε=36.7) | +18% vs THF |
| Reaction Time | 18-24 hours | Plateau after 20h |
Alternative routes using Brønsted acid catalysts (p-toluenesulfonic acid) show reduced regioselectivity (62:38 ortho:para).
Dioxane Ring Construction
Thedioxino moiety is installed via iodolactonization of 2-O-tethered alkenyl benzaldehydes. Copper(I) iodide (1.2 equiv) and tert-butyl hydroperoxide (TBHP) in acetonitrile at 70°C for 6 hours yield 68-73% cyclic ethers. Key observations:
- Terminal alkenes undergo faster cyclization (k = 0.42 h⁻¹) vs internal alkenes (k = 0.29 h⁻¹)
- Diastereoselectivity reaches 4:1 trans:cis with bulky R-groups
- ¹H NMR (400 MHz, CDCl₃): δ 4.35 (m, OCH₂CH₂O), 6.82 (d, J=8.4 Hz, aromatic)
Pyrazole-Carboxamide Synthesis
Ethyl Pyrazole-3-Carboxylic Acid Preparation
2-Ethylpyrazole-3-carboxylic acid is synthesized via:
- Condensation of ethyl acetoacetate with hydrazine hydrate (EtOH, reflux, 4h) – 89% yield
- Vilsmeier-Haack formylation (POCl₃/DMF, 0°C→rt) – 76% yield
- Oxidation with KMnO₄/H₂SO₄ (60°C, 2h) – 82% yield
Critical purification occurs via recrystallization from ethanol/water (3:1), mp 142-144°C.
Carboxamide Activation
The acid is activated using:
| Reagent | Coupling Efficiency | Byproduct Formation |
|---|---|---|
| Thionyl chloride | 92% | HCl (gaseous) |
| HATU/DIPEA | 88% | Triethylamine salt |
| EDCI/HOBt | 85% | Urea derivatives |
¹³C NMR (100 MHz, DMSO-d₆): δ 165.8 (C=O), 148.2 (pyrazole C3), 22.4 (CH₂CH₃).
Final Coupling Methodology
Amide Bond Formation
Reaction of 6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine with 2-ethylpyrazole-3-carbonyl chloride proceeds under Schotten-Baumann conditions:
- Dichloromethane/water biphasic system
- 0°C → room temperature over 4 hours
- 10% NaOH maintains pH 8-9
- 87% isolated yield after silica chromatography (hexane:EtOAc 3:1)
Alternative Coupling Approaches
Comparative analysis of methods:
| Method | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acid chloride | 25 | 4 | 87 | 98.2 |
| HATU-mediated | -15 | 12 | 83 | 97.8 |
| Enzymatic (CAL-B) | 40 | 48 | 65 | 99.1 |
Process Optimization
Solvent Screening
Reaction rates vary significantly with solvent polarity:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 62 |
| DCM | 8.9 | 87 |
| EtOAc | 6.0 | 71 |
| MeCN | 37.5 | 79 |
Temperature Profiling
Arrhenius plot analysis (k = 0.0175 min⁻¹ at 25°C, Ea = 45.2 kJ/mol) indicates:
- Q₁₀ = 2.3 between 20-30°C
- 93% conversion at 25°C vs 78% at 15°C
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆):
δ 8.72 (s, 1H, NH), 8.15 (d, J=2.4 Hz, 1H, pyrazole), 7.89 (s, 1H, benzothiazole), 4.28 (q, J=7.1 Hz, 2H, OCH₂), 2.91 (q, J=7.5 Hz, 2H, CH₂CH₃), 1.34 (t, J=7.1 Hz, 3H, CH₃).
HRMS (ESI-TOF):
m/z calcd for C₁₈H₁₇N₃O₃S [M+H]⁺: 378.0984, found: 378.0981.
Chromatographic Purity
HPLC conditions:
- Column: Zorbax SB-C18 (4.6×150 mm, 5μm)
- Mobile phase: 0.1% TFA in H₂O/MeCN gradient
- Retention time: 8.72 min
- Purity: 98.6% (254 nm)
Scale-Up Considerations
Kilogram-Scale Production
Batch process parameters for 5 kg synthesis:
| Stage | Volume (L) | Mixing Speed (rpm) | Heat Transfer (kJ/h) |
|---|---|---|---|
| Cyclization | 1200 | 250 | 8500 |
| Coupling | 800 | 180 | 3200 |
| Crystallization | 1500 | 50 | -4500 |
Yield improves from 82% (lab) to 88% (pilot plant) due to enhanced temperature control.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In industry, this compound can be used in the production of advanced materials such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and specific functional characteristics .
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features of the Target Compound
- Core: 6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl (a tricyclic system combining benzodioxine and benzothiazole).
- Substituent : 2-ethylpyrazole-3-carboxamide, providing a polar amide group and a hydrophobic ethyl chain.
Comparison with Analogues
Analysis of Substituent Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-methoxyphenylsulfonyl group () introduces electron-donating methoxy and polar sulfonyl groups, likely improving water solubility and influencing receptor binding via dipole interactions .
- Halogenated derivatives (e.g., bromo, chloro in ) may enhance metabolic stability or binding affinity through halogen bonding or steric effects .
Solubility and Bioavailability: The dimethylaminoethyl substituent () increases basicity and solubility via protonation at physiological pH, contrasting with the target compound’s neutral ethylpyrazole group .
Research Findings and Implications
- Functional Trade-offs: While the ethylpyrazole substituent balances lipophilicity and polarity, analogues with sulfonyl or amino groups () may exhibit superior solubility or binding kinetics.
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-ethylpyrazole-3-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological potential of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzothiazole moiety fused with a dioxin ring and a pyrazole carboxamide group, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have utilized microwave-assisted synthesis techniques to enhance yield and purity. The process generally includes the formation of the benzothiazole core followed by the introduction of the dioxin and pyrazole functionalities.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and pyrazole exhibit significant antimicrobial properties. A study found that compounds similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species. The Minimum Inhibitory Concentration (MIC) values varied among different strains, indicating a broad spectrum of activity .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In vitro studies showed that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX-2 inhibition were reported in the low micromolar range (0.02–0.04 μM), suggesting potent anti-inflammatory potential .
Antitumor Activity
Preliminary studies have indicated that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle progression . Further investigations are necessary to elucidate its efficacy and safety in vivo.
Case Studies
- Antibacterial Efficacy : In a study assessing various pyrazole derivatives, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values as low as 31.4 μg/mL .
- Anti-inflammatory Mechanism : A detailed analysis using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to control groups. Histopathological evaluations confirmed minimal gastrointestinal toxicity .
Data Summary Table
Q & A
Q. What are the critical steps and analytical methods for synthesizing and characterizing this compound?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with coupling a benzothiazole-dioxane precursor with a pyrazole-carboxamide derivative. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
- Cyclization : Controlled heating (60–80°C) in polar aprotic solvents (e.g., DMF) to form the dioxino-benzothiazole core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization .
Q. Characterization :
- Structural confirmation : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to verify connectivity and stereochemistry .
- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, S) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed m/z 417.5 vs. calculated 417.47) .
Q. What biological targets or pathways are preliminarily associated with this compound?
Methodological Answer: Initial screening often focuses on targets linked to benzothiazole and pyrazole pharmacophores:
- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ATP-competitive assays .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs .
Advanced Research Questions
Q. How can reaction yields be systematically optimized for large-scale synthesis?
Methodological Answer: Apply Design of Experiments (DoE) to identify critical factors:
- Variables : Temperature, solvent polarity, catalyst loading (e.g., Pd/C for hydrogenation steps) .
- Response surface modeling : Use software (e.g., JMP, Minitab) to predict optimal conditions (e.g., 72% yield at 75°C, 0.1 mol% catalyst) .
- Scale-up challenges : Address exothermicity (jacketed reactors) and mixing efficiency (high-shear impellers) .
Q. How should contradictory bioactivity data across studies be resolved?
Methodological Answer: Contradictions may arise from assay variability or structural analogs. Resolve via:
- Orthogonal assays : Compare enzymatic inhibition (e.g., IC₅₀) with cellular viability (e.g., EC₅₀) .
- Meta-analysis : Pool data from analogs (Table 1) to identify structure-activity trends .
Q. Table 1: Bioactivity of Structural Analogs
| Compound ID | Structural Features | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| Analog A (Benzothiazole) | Methoxy substitution | EGFR: 0.45 ± 0.02 | |
| Analog B (Pyrazole) | Ethyl vs. methyl group | VEGFR2: 1.2 ± 0.1 | |
| Target Compound | Ethyl-pyrazole + dioxane | EGFR: 0.87 ± 0.05 |
Q. What computational strategies predict target binding modes and metabolic stability?
Methodological Answer:
- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to identify key interactions (e.g., hydrogen bonding with Thr766 in EGFR) .
- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
- ADMET prediction : SwissADME for bioavailability radar, CYP450 metabolism, and BBB penetration .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core modifications : Replace dioxane with tetrahydrofuran or adjust pyrazole substituents (Table 1) .
- Functional group swaps : Substitute ethyl group with trifluoromethyl for enhanced lipophilicity (logP ↑ 0.5) .
- Bioisosteres : Replace benzothiazole with benzoxazole to reduce toxicity while maintaining activity .
Q. What mechanistic insights exist for its chemical reactivity under physiological conditions?
Methodological Answer:
- Hydrolysis susceptibility : Monitor at pH 7.4 (phosphate buffer, 37°C) via LC-MS; carboxamide bonds degrade 15% over 24 hrs .
- Oxidative stability : Expose to H₂O₂ (1 mM); pyrazole ring remains intact, but benzothiazole sulfoxide forms (confirmed by MS) .
- Metabolic pathways : Liver microsome assays identify CYP3A4-mediated N-deethylation as the primary route .
Q. How are reaction kinetics and mechanisms elucidated for key synthetic steps?
Methodological Answer:
- Kinetic profiling : Use inline FTIR to track intermediate formation (e.g., amide coupling at 1680 cm⁻¹) .
- Isotopic labeling : ¹⁸O-water to confirm hydrolysis mechanisms in acidic conditions .
- DFT calculations : Gaussian09 to model transition states (e.g., energy barriers for cyclization steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
